molecular formula C18H21NO3 B5641540 2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide

2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide

Cat. No.: B5641540
M. Wt: 299.4 g/mol
InChI Key: KUOLCUMQRMQUOY-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of two methoxy groups and a propan-2-ylphenyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-propan-2-ylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-N-(4-piperidin-1-ylphenyl)benzamide
  • 2,6-dimethoxy-N-(4-(2-propan-2-ylimidazol-1-yl)phenyl)benzamide

Uniqueness

2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2,6-dimethoxy-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12(2)13-8-10-14(11-9-13)19-18(20)17-15(21-3)6-5-7-16(17)22-4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOLCUMQRMQUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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